Target Engagement: PTX80 Binds p62 with Nanomolar Affinity, While K67 Targets a Distinct Phosphorylation-Dependent Interaction
PTX80 directly binds to the p62 receptor, exhibiting an IC₅₀ of 31.18 nM against human p62 in a cell-free assay . In contrast, K67 inhibits the interaction between Keap1 and S349-phosphorylated p62 with an IC₅₀ of 1,500 nM (1.5 µM) and shows only weak inhibition of Keap1-Nrf2 interaction (IC₅₀ = 6,200 nM or 6.2 µM) . This represents a >48-fold difference in potency for the primary target engagement, and crucially, the distinct binding sites and mechanisms render them non-interchangeable.
| Evidence Dimension | Binding Affinity / Target Engagement |
|---|---|
| Target Compound Data | IC₅₀ = 31.18 nM (vs. p62) |
| Comparator Or Baseline | K67: IC₅₀ = 1,500 nM (vs. Keap1-S349-p62 interaction) |
| Quantified Difference | PTX80 exhibits >48-fold higher potency for its respective target. |
| Conditions | In vitro binding assay |
Why This Matters
This stark difference in potency and target specificity dictates that PTX80 is the only viable choice for experiments requiring direct, high-affinity antagonism of the p62 receptor, as opposed to inhibiting a specific protein-protein interaction involving p62.
